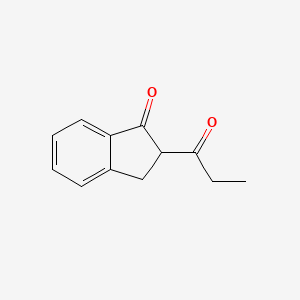
2-Propanoyl-2,3-dihydro-1H-inden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanoyl-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C12H12O2 and a molecular weight of 188.22 g/mol It is a derivative of 2,3-dihydro-1H-inden-1-one, characterized by the presence of a propanoyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanoyl-2,3-dihydro-1H-inden-1-one can be achieved through several methods. One common approach involves the decarbonylative cycloaddition of 1H-indene-1,2,3-trione and norbornene via rhodium(I)-catalyzed carbon–carbon bond cleavage . This method utilizes a catalytic system combining [Rh(COD)Cl]2 (5.0 mol%) and rac-BINAP (10 mol%) ligand, which has been found to be optimal for these transformations. Various functional groups are tolerated under standard reaction conditions, making this method versatile.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar catalytic systems as mentioned above. The choice of catalysts and reaction conditions may vary depending on the desired yield and purity of the final product. The scalability of these methods allows for the efficient production of the compound for research and industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propanoyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The propanoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-Propanoyl-2,3-dihydro-1H-inden-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Propanoyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity or receptor binding. Detailed studies on its mechanism of action are ongoing, and further research is needed to fully elucidate the molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Indanone: A structurally related compound with similar chemical properties.
2,3-Dihydro-1H-inden-1-one: The parent compound from which 2-Propanoyl-2,3-dihydro-1H-inden-1-one is derived.
Uniqueness
This compound is unique due to the presence of the propanoyl group, which imparts distinct chemical reactivity and potential applications compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial purposes.
Eigenschaften
Molekularformel |
C12H12O2 |
|---|---|
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
2-propanoyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C12H12O2/c1-2-11(13)10-7-8-5-3-4-6-9(8)12(10)14/h3-6,10H,2,7H2,1H3 |
InChI-Schlüssel |
RFFLRSHFPQVRHR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1CC2=CC=CC=C2C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


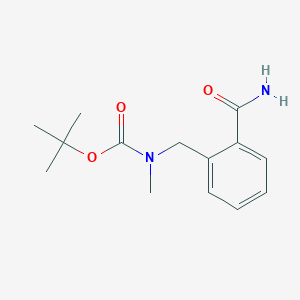
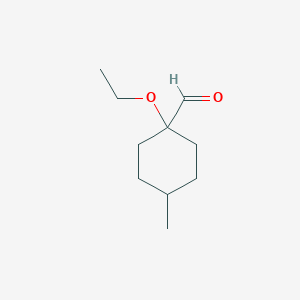
![2-[3-(2-Methanethioylphenyl)propanoyl]benzonitrile](/img/structure/B13088791.png)

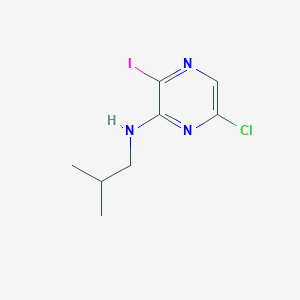

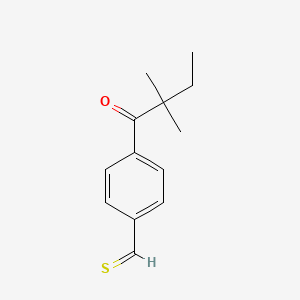
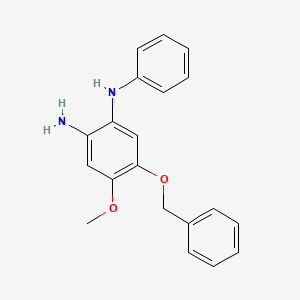

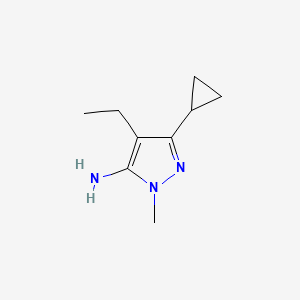
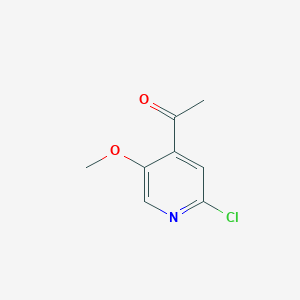
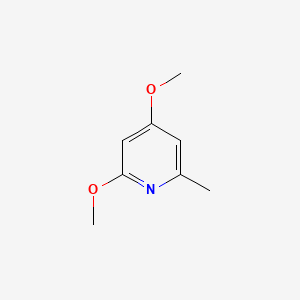
![4-[3-(2,4-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13088838.png)
![1'-Benzyl-7-(trifluoromethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13088845.png)
